
tert-Butyl 2-amino-3-methylbenzoate
Overview
Description
tert-Butyl 2-amino-3-methylbenzoate: is an organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . It is a derivative of benzoic acid, where the carboxyl group is esterified with a tert-butyl group, and an amino group is attached to the benzene ring. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 2-amino-3-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-3-methylbenzoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction typically requires refluxing the mixture for several hours to achieve a high yield.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-amino-3-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or sulfonamides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or sulfonamides.
Scientific Research Applications
Organic Synthesis
1.1 Role as a Building Block
tert-Butyl 2-amino-3-methylbenzoate serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for multiple functionalization routes, making it a versatile building block in organic synthesis. For instance, it can be used to synthesize dipeptides through coupling reactions with other amino acids using coupling reagents like N,N'-diethylene-N'',N''-2-chloroethyl thiophosphoramide, which enhances amide formation without the need for base addition .
1.2 Synthesis of Bioactive Compounds
The compound is also utilized in the synthesis of bioactive molecules. Its derivatives have shown potential in developing pharmaceuticals, particularly those targeting neurological disorders and cancer therapies. The ability to modify the tert-butyl group can lead to variations that enhance biological activity or selectivity towards specific targets.
Medicinal Chemistry
2.1 Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. Studies have shown that certain modifications can lead to compounds that inhibit tumor growth effectively, making them candidates for further development into anticancer drugs .
2.2 Neuroprotective Effects
Compounds derived from this compound have been investigated for their neuroprotective effects. These studies suggest that they may help in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases .
Biological Applications
3.1 Buffering Agent in Cell Cultures
This compound has been identified as a non-ionic organic buffering agent suitable for cell culture applications. It maintains pH stability within a range of 6 to 8.5, which is crucial for various biological processes . This property makes it valuable in laboratory settings where precise pH control is necessary for optimal cell growth and function.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-3-methylbenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with enzymes and receptors .
Comparison with Similar Compounds
- tert-Butyl 2-aminobenzoate
- tert-Butyl 3-aminobenzoate
- tert-Butyl 4-aminobenzoate
Comparison: tert-Butyl 2-amino-3-methylbenzoate is unique due to the presence of both the tert-butyl ester and the amino group on the benzene ring, which allows for diverse chemical reactivity and biological activity. Compared to its analogs, it offers a balance of steric hindrance and electronic effects, making it a versatile intermediate in organic synthesis .
Biological Activity
tert-Butyl 2-amino-3-methylbenzoate is an organic compound with significant potential in various biological applications. Its molecular structure, characterized by the presence of a tert-butyl group and an amino group attached to a benzene ring, positions it as a candidate for pharmacological studies. This article delves into its biological activity, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C13H19NO2
- Molecular Weight : 219.30 g/mol
- Functional Groups : Amino (-NH2), Ester (-COOR), Tert-butyl (-C(CH3)3)
The presence of these functional groups contributes to its reactivity and interaction with biological molecules.
The biological activity of this compound is primarily attributed to its ability to interact with various biochemical targets:
- Enzyme Inhibition : The amino group can form hydrogen bonds, enabling the compound to inhibit specific enzymes. This property is crucial for its potential use in drug development targeting enzyme-related diseases.
- Receptor Interaction : The compound may modulate receptor activity through its ester group, which can undergo hydrolysis to release active benzoic acid derivatives that interact with biological receptors.
- Lipophilicity and Membrane Permeability : The tert-butyl group enhances the compound's lipophilicity, improving its ability to penetrate biological membranes and reach intracellular targets.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that compounds with similar structures possess significant antibacterial and antifungal properties, suggesting a potential role for this compound in treating infections.
Anticancer Potential
The compound has been investigated for its anticancer properties, particularly as a lead candidate in drug development. Its structural similarity to known anticancer agents allows it to interfere with cancer cell proliferation through mechanisms such as topoisomerase inhibition, which is critical in DNA replication and repair .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, potentially through modulation of inflammatory pathways. This could make it a candidate for further exploration in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Study on Antimicrobial Activity : A comparative analysis demonstrated that the compound exhibited significant inhibitory effects against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 16 |
- Anticancer Activity Assessment : In vitro studies revealed that this compound inhibited the growth of several cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 to 25 µM, indicating promising anticancer potential .
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 15 |
HT-29 (Colon Cancer) | 20 |
Properties
IUPAC Name |
tert-butyl 2-amino-3-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-8-6-5-7-9(10(8)13)11(14)15-12(2,3)4/h5-7H,13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWWZQZDWUQMMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)OC(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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